molecular formula C22H16Cl3N3O2 B3981904 methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride

methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride

Cat. No. B3981904
M. Wt: 460.7 g/mol
InChI Key: ZPDVNBNZSGSMRK-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the quinazoline family, which has been extensively studied for their diverse biological activities. This compound is a promising candidate for the development of new drugs due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride is not fully understood. However, it is believed to work by inhibiting various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell proliferation, survival, and inflammation. By inhibiting these pathways, the compound can induce cell death and reduce inflammation, making it a potential candidate for the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. The compound has also been shown to modulate the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

Methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. The compound has been extensively studied, and its pharmacological properties are well-characterized. However, the compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is relatively unstable and can degrade over time, which can affect its activity.

Future Directions

There are several future directions for the study of Methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride. One potential direction is the development of new drugs based on the compound. The unique chemical structure and pharmacological properties of the compound make it a promising candidate for the development of new therapeutics. Another potential direction is the study of the compound's activity in combination with other drugs. The compound has been shown to enhance the activity of other drugs, making it a potential candidate for combination therapy. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Scientific Research Applications

Methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its activity against various types of cancer, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2.ClH/c1-29-22(28)13-6-9-15(10-7-13)25-21-17-4-2-3-5-19(17)26-20(27-21)16-11-8-14(23)12-18(16)24;/h2-12H,1H3,(H,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDVNBNZSGSMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride
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methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride
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methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride
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methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride
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methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride

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